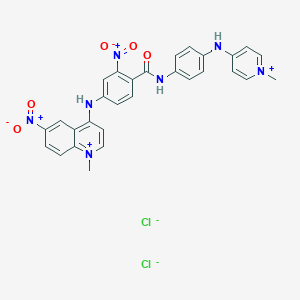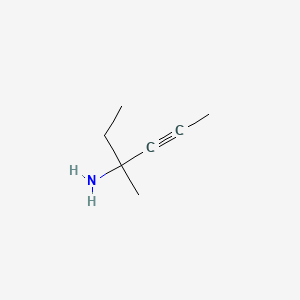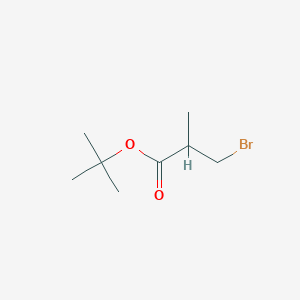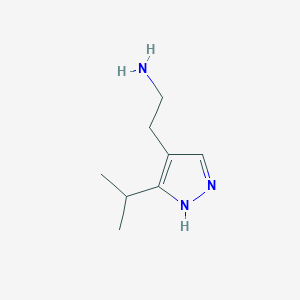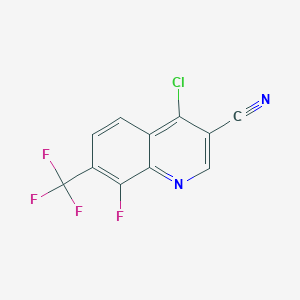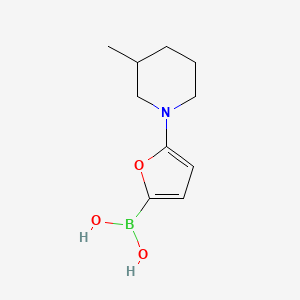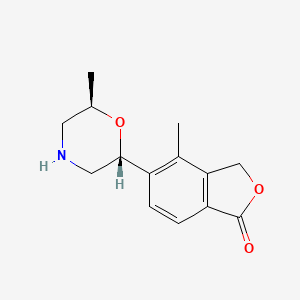
4-Methyl-5-((2R,6R)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-((2R,6R)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a morpholine ring and an isobenzofuranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-((2R,6R)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the isobenzofuranone core, followed by the introduction of the morpholine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-((2R,6R)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized isobenzofuranone, while reduction could produce a simpler derivative with fewer functional groups.
Scientific Research Applications
4-Methyl-5-((2R,6R)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-5-((2R,6R)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect. The pathways involved in these interactions are often complex and require detailed study to fully understand.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-5-((2R,6R)-6-methylmorpholin-2-yl)isobenzofuran-1(3H)-one include other isobenzofuranone derivatives and morpholine-containing compounds. Examples might include:
- 4-Methylisobenzofuran-1(3H)-one
- 6-Methylmorpholine-2-one
Uniqueness
What sets this compound apart is its unique combination of the isobenzofuranone and morpholine rings, which can confer specific chemical and biological properties not found in other compounds
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-methyl-5-[(2R,6R)-6-methylmorpholin-2-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H17NO3/c1-8-5-15-6-13(18-8)10-3-4-11-12(9(10)2)7-17-14(11)16/h3-4,8,13,15H,5-7H2,1-2H3/t8-,13+/m1/s1 |
InChI Key |
CUFHJTAXLIBYED-OQPBUACISA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)C2=C(C3=C(C=C2)C(=O)OC3)C |
Canonical SMILES |
CC1CNCC(O1)C2=C(C3=C(C=C2)C(=O)OC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


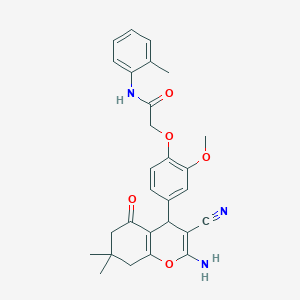
![Methyl (1R,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12986042.png)
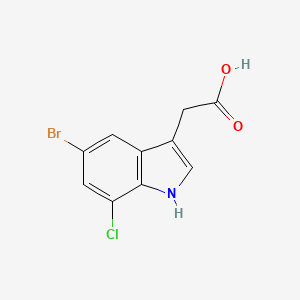

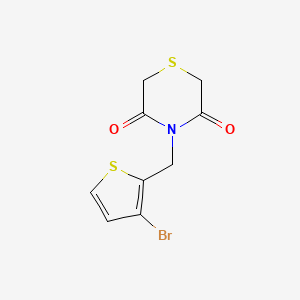
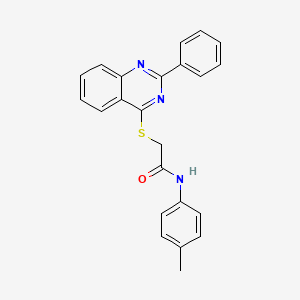
![(1S,2R,10S,11S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B12986101.png)
